molecular formula C23H28N2O7 B14957567 3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid

3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid

Cat. No.: B14957567
M. Wt: 444.5 g/mol
InChI Key: MMLGYLURLBDWNW-NRFANRHFSA-N
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Description

3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid is a complex organic compound with a unique structure that includes a cyclopenta[c]chromen moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]chromen core, followed by the introduction of the amino acid side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide: A compound with a similar structure but different functional groups.

    2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-α-L-ribopyranosyl-α-L-mannopyranoside: Another compound with a chromen core but different side chains.

Uniqueness

3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N2O7

Molecular Weight

444.5 g/mol

IUPAC Name

3-[[(2S)-3-methyl-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]butanoyl]amino]propanoic acid

InChI

InChI=1S/C23H28N2O7/c1-12(2)21(22(29)24-8-7-19(27)28)25-18(26)11-31-16-9-13(3)10-17-20(16)14-5-4-6-15(14)23(30)32-17/h9-10,12,21H,4-8,11H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1

InChI Key

MMLGYLURLBDWNW-NRFANRHFSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C(C)C)C(=O)NCCC(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(C(C)C)C(=O)NCCC(=O)O

Origin of Product

United States

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